N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide
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Description
N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
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Biological Activity
N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)-4-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a pyridine ring and a trifluoromethylbenzamide moiety . These structural components contribute to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and modulate signaling pathways. Specifically, it has been noted for:
- Inhibition of Phosphodiesterase 4 (PDE4) : This enzyme plays a significant role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for various physiological processes, including inflammation and immune response modulation. By inhibiting PDE4, the compound can lead to increased cAMP levels, thereby enhancing anti-inflammatory effects.
- Potential Anticancer Activity : Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. The presence of the pyridazine ring may facilitate interactions with DNA or RNA, leading to apoptosis in cancer cells .
Biological Activity Data
A summary of biological activity data related to this compound is presented in the following table:
Case Studies
- Anti-inflammatory Studies : Research has indicated that compounds structurally similar to this compound exhibit significant anti-inflammatory properties through PDE4 inhibition. In vitro assays demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in chronic inflammatory conditions.
- Anticancer Activity : In studies involving various cancer cell lines, derivatives of this compound showed significant cytotoxic effects with IC50 values ranging from 36.12 µM to 49.85 µM against MCF7 and A549 cell lines. These findings underscore the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and efficacy .
Properties
IUPAC Name |
N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)16-6-4-14(5-7-16)19(29)25-11-2-12-27-18(28)9-8-17(26-27)15-3-1-10-24-13-15/h1,3-10,13H,2,11-12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVNHVWDDJYDKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.